

# The discovery and development of CB-1158 (Numidargistat)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Numidargistat dihydrochloride |           |
| Cat. No.:            | B10801017                     | Get Quote |

An In-depth Technical Guide to the Discovery and Development of CB-1158 (Numidargistat)

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

CB-1158, also known as Numidargistat or INCB01158, is a first-in-class, orally bioavailable, small-molecule inhibitor of the enzyme arginase. Developed by Calithera Biosciences and later in collaboration with Incyte Corporation, CB-1158 was designed as an immuno-oncology agent to counteract the immunosuppressive effects of the tumor microenvironment (TME).[1][2] The primary mechanism of action involves the inhibition of arginase 1 (ARG1), an enzyme highly expressed by myeloid-derived suppressor cells (MDSCs) and other myeloid cells in the TME. By depleting local L-arginine, arginase suppresses the proliferation and effector function of antitumor immune cells, such as T-cells and Natural Killer (NK) cells. CB-1158 was developed to reverse this metabolic checkpoint, restore L-arginine levels, and thereby enhance anti-tumor immunity. Preclinical studies demonstrated potent single-agent and combination efficacy in various syngeneic mouse models. However, subsequent Phase I/II clinical trials, while confirming on-target pharmacodynamic activity and a tolerable safety profile, showed limited anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of CB-1158.

#### **Discovery and Rationale**



The discovery of CB-1158 was predicated on the understanding that metabolic processes within the TME are critical regulators of immune responses.

#### The Role of Arginase in Tumor Immune Evasion

L-arginine is a semi-essential amino acid crucial for the function of lymphocytes. It is a substrate for two key enzymes: nitric oxide synthase (NOS), which produces nitric oxide vital for T-cell signaling and effector functions, and arginase (ARG), which hydrolyzes L-arginine into L-ornithine and urea.[5][6] In many types of tumors, infiltrating myeloid cells, particularly MDSCs, neutrophils, and macrophages, express high levels of ARG1.[7] This high arginase activity depletes L-arginine in the local TME, effectively starving T-cells and NK cells of a critical nutrient.[7][8] This L-arginine deprivation leads to:

- Arrest of T-cell proliferation.[7]
- Downregulation of the T-cell receptor (TCR) CD3ζ chain, impairing TCR signaling.
- Reduced production of pro-inflammatory cytokines.

This process represents a significant mechanism of tumor immune evasion.[7][10]

Consequently, inhibiting arginase emerged as a promising therapeutic strategy to reverse this immunosuppressive mechanism and restore anti-tumor immunity.[5][6]

## Development of a Potent and Selective Arginase Inhibitor

The development of arginase inhibitors has evolved over generations, with early compounds suffering from poor pharmacokinetic profiles.[11] A significant advancement came with the design of boronic acid analogs of L-arginine, such as (2)-S-amino-6-boronohexanoic acid (ABH), which act as transition-state mimetics and potent orthosteric binders.[5][11] CB-1158 was developed from this class of compounds as a potent, selective, and orally bioavailable small-molecule inhibitor of arginase.[9][12] It was specifically designed to inhibit extracellular arginase activity in the TME.[12][13]

#### **Mechanism of Action**



CB-1158 functions by competitively inhibiting arginase, primarily ARG1, which is the isoform predominantly expressed by immunosuppressive myeloid cells. This inhibition blocks the hydrolysis of L-arginine, leading to a localized increase in its concentration within the TME. The restoration of L-arginine levels reverses the metabolic suppression of immune cells, allowing T-cells and NK cells to proliferate, activate, and mount an effective anti-tumor response.[7][9][14] The efficacy of CB-1158 is therefore not due to direct cytotoxicity to cancer cells but is mediated by the host's immune system.[7][10]

**Caption:** Mechanism of action of CB-1158 in the tumor microenvironment.

### **Preclinical Development**

Comprehensive preclinical studies were conducted to evaluate the potency, efficacy, and mechanism of CB-1158.

#### **In Vitro Potency and Activity**

CB-1158 demonstrated potent inhibition of recombinant and native human arginase. The compound was significantly more potent against ARG1 than ARG2. It effectively blocked arginase activity from various cellular sources, including human granulocytes, which are known to suppress T-cell function.[9][15]

Table 1: In Vitro Inhibitory Potency of CB-1158



| Target Enzyme/Cell Source                      | IC50 (nM) |
|------------------------------------------------|-----------|
| Recombinant Human Arginase 1                   | 86 - 98   |
| Recombinant Human Arginase 2                   | 249 - 296 |
| Endogenous Arginase (Human Neutrophils)        | 160       |
| Endogenous Arginase (Human Granulocyte Lysate) | 178       |
| Endogenous Arginase (Human Erythrocyte Lysate) | 116       |
| Endogenous Arginase (Human Hepatocyte Lysate)  | 158       |
| Arginase in Cancer Patient Plasma              | 122       |

Data compiled from multiple sources.[7][9][15][16]

## In Vivo Pharmacokinetics, Pharmacodynamics, and Efficacy

CB-1158 showed favorable oral bioavailability and pharmacokinetic properties in rodents.[7] [14][17] Twice-daily oral dosing led to sustained pharmacodynamic effects, characterized by a dose-dependent increase in plasma and tumor L-arginine levels.[7][9][17]

CB-1158 demonstrated significant single-agent anti-tumor efficacy in multiple syngeneic mouse tumor models, including Lewis Lung carcinoma (LLC1), Madison-109 lung carcinoma, B16F10 melanoma, and CT26 colon carcinoma.[9][10] The anti-tumor activity was confirmed to be immune-mediated, as the drug had no effect in immunocompromised (SCID) mice.[7][10][14] Furthermore, depletion of CD8+ T cells or NK cells abrogated the efficacy of CB-1158, confirming that these immune cell subsets are required for its anti-tumor effect.[10]

#### **Combination Therapies**

The immune-modulating mechanism of CB-1158 provided a strong rationale for combining it with other anti-cancer agents. Preclinical studies showed enhanced or synergistic anti-tumor



activity when CB-1158 was combined with:

- Immune Checkpoint Inhibitors: (e.g., anti-PD-L1, anti-PD-1)[9][10][18]
- Chemotherapy: (e.g., gemcitabine)[9][10]
- Adoptive Cell Therapy: (T-cell and NK cell therapy)[8][10]

These combinations often resulted in increased infiltration of CD8+ T cells and NK cells into the tumor, along with elevated levels of pro-inflammatory cytokines and chemokines.[7][10]

## Experimental Protocols Arginase Inhibition Assay

- Objective: To determine the IC<sub>50</sub> of CB-1158 against recombinant arginase.
- · Protocol:
  - Recombinant human ARG1 or ARG2 is incubated with a dose-titration of CB-1158 for a defined period (e.g., 1 hour) at 37°C in a reaction buffer containing a manganese cofactor (e.g., 200 μM MnCl<sub>2</sub>).[18]
  - The substrate, L-arginine (e.g., 10 mM), is added to initiate the enzymatic reaction.[18]
  - The reaction is allowed to proceed for a specific time and then stopped.
  - The amount of urea or L-ornithine produced is quantified. Urea production can be measured colorimetrically. L-ornithine can be measured using methods like Rapid-Fire mass spectrometry.[5]
  - IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

#### **T-Cell Proliferation Assay (Co-culture System)**

 Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.



#### · Protocol:

- Isolate human T-cells and myeloid cells (e.g., neutrophils or MDSCs) from peripheral blood.
- Activate T-cells using anti-CD3/CD28 beads or other stimuli.
- Co-culture the activated T-cells with the myeloid cells at a specific ratio in the presence of a dose-titration of CB-1158 or vehicle control.
- After a period of incubation (e.g., 3-5 days), measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dye dilution assays.
- The reversal of suppression is quantified by the increase in T-cell proliferation in the presence of CB-1158 compared to the vehicle control.[9]

#### In Vivo Syngeneic Mouse Model Workflow

- Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158.
- Protocol:
  - Tumor Implantation: Syngeneic tumor cells (e.g., CT26, LLC) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
  - Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, CB-1158, Combination Agent, CB-1158 + Combination).
  - Dosing: CB-1158 is administered orally, typically twice daily (e.g., 100 mg/kg).[15][19]
     Combination agents (e.g., anti-PD-1 antibody) are administered according to their established schedules.
  - Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
  - Endpoint: The study is terminated when tumors in the control group reach a predetermined size limit. Tumors and blood may be collected for pharmacodynamic and immune profiling



analysis (e.g., flow cytometry, cytokine analysis, LC/MS for arginine levels).[17]



Click to download full resolution via product page

**Caption:** General workflow for in vivo efficacy studies in syngeneic mouse models.



### **Clinical Development**

The preclinical data supported the advancement of CB-1158 into clinical trials. The primary study was a first-in-human Phase 1/2 trial, NCT02903914.[20][21]

#### Phase 1/2 Study (NCT02903914)

- Design: An open-label, dose-escalation and expansion study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of CB-1158 (INCB001158) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced/metastatic solid tumors.[3][22]
- Dosing: CB-1158 was administered orally twice daily in 28-day cycles for monotherapy or 21-day cycles for the combination therapy.[3][22] Doses ranged from 50 mg to 150 mg twice daily.[4][23]

#### **Clinical Pharmacokinetics and Pharmacodynamics**

The clinical trial confirmed that CB-1158 was rapidly absorbed and demonstrated on-target activity.[21][22]

Table 2: Summary of Clinical Pharmacokinetic & Pharmacodynamic Data



| Parameter                                     | Value / Observation | Dose Level  |
|-----------------------------------------------|---------------------|-------------|
| Pharmacokinetics                              |                     |             |
| Time to Max Concentration (T <sub>max</sub> ) | ~4 hours            | 50 & 100 mg |
| Half-life (t1/2)                              | ~6 hours            | 50 & 100 mg |
| Steady-State Trough Level (C <sub>min</sub> ) | 1.6 μΜ              | 50 mg       |
|                                               | 4.5 μΜ              | 100 mg      |
| Pharmacodynamics                              |                     |             |
| Plasma Arginase Inhibition                    | >90%                | 50 & 100 mg |
| Plasma Arginine Increase<br>(Fold)            | 2.4-fold            | 50 mg       |
|                                               | 4.0-fold            | 100 mg      |

Data from the initial Phase 1 monotherapy cohorts.[21][22]

#### **Safety and Tolerability**

CB-1158 was generally well-tolerated both as a monotherapy and in combination with pembrolizumab.[3][21][23]

- Monotherapy: Treatment-related adverse events were mostly Grade 1, including fatigue and nausea. No dose-limiting toxicities (DLTs) or drug-related Grade 3 adverse events were reported in the initial dose-escalation cohorts.[21][22][23]
- Combination Therapy: The most common related adverse events were diarrhea and fatigue.

  [3]

#### **Clinical Efficacy**

Despite the promising preclinical data and clear on-target PD effects in patients, the clinical anti-tumor activity of CB-1158 was limited.[3]



- Monotherapy: Limited objective responses were observed.[3][13]
- Combination with Pembrolizumab: The addition of CB-1158 did not appear to significantly improve the efficacy of pembrolizumab. Response rates did not exceed the expected background rates for pembrolizumab monotherapy in the given tumor types.[3][4]

The study concluded that while arginase inhibition with CB-1158 was well-tolerated and achieved its pharmacodynamic goal of increasing plasma arginine, this did not translate into significant clinical benefit.[3]

### **Summary and Future Perspectives**

The development of CB-1158 (Numidargistat) represents a well-designed, mechanism-based approach to cancer immunotherapy. It successfully progressed from a strong preclinical rationale to a clinical-stage asset that demonstrated excellent on-target engagement in humans.

#### Key Learnings:

- Successes: CB-1158 proved to be a potent, orally bioavailable arginase inhibitor that was well-tolerated and effectively increased systemic L-arginine levels, confirming the therapeutic hypothesis at a pharmacodynamic level.[21][24]
- Challenges: The disconnect between robust preclinical efficacy in mouse models and the limited anti-tumor activity in human trials highlights the complexities of translating metabolic immuno-oncology drugs.[3] This suggests that simply increasing extracellular arginine may be insufficient to overcome the multifaceted immunosuppressive landscape of advanced human tumors.

The experience with CB-1158 has paved the way for the development of next-generation arginase inhibitors, such as OATD-02, which feature dual ARG1/ARG2 inhibition and potentially better intracellular activity, aiming to address a broader range of arginase-driven immunosuppressive and tumor-intrinsic metabolic pathways.[13][25][26] The journey of CB-1158 provides critical insights for the future development of therapies targeting amino acid metabolism in oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Incyte and Calithera Biosciences Announce Global [globenewswire.com]
- 2. Incyte & Calithera Biosciences Announce Global Collaboration [drug-dev.com]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. Numidargistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Discovery of non-boronic acid arginase 1 inhibitors through virtual screening American Chemical Society [acs.digitellinc.com]
- 6. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Immune suppression ACIR Journal Articles [acir.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
- 19. researchgate.net [researchgate.net]



- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. ascopubs.org [ascopubs.org]
- 23. Calithera Biosciences Release: CB-1158 (INCB01158) Phase I Solid Tumor Data Presented At The ASCO Annual Meeting BioSpace [biospace.com]
- 24. Calithera To Receive 12M Milestone Payment From Incyte For Achievement Of Pharmacokinetic And Pharmacodynamic Goals In Phase 1 Study [clinicalleader.com]
- 25. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The discovery and development of CB-1158 (Numidargistat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801017#the-discovery-and-development-of-cb-1158-numidargistat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





